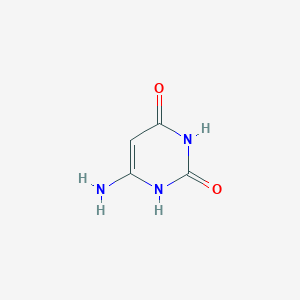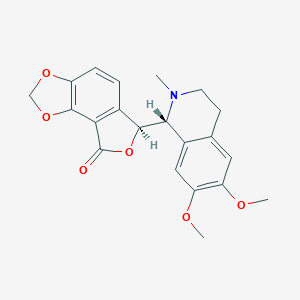
(S)-2-(Carboxyformamido)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Carboxyformamido)-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an oxaloamino group attached to the second carbon of a pentanoic acid chain, with a methyl group on the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Carboxyformamido)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pentanone and oxalic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-methyl-2-pentanone with oxalic acid under acidic conditions.
Oxaloamino Group Introduction: The intermediate is then subjected to aminolysis using ammonia or an amine derivative to introduce the oxaloamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of (2S)-4-methyl-2-
Propiedades
Número CAS |
141635-17-8 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-(oxaloamino)pentanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(2)3-5(7(11)12)9-6(10)8(13)14/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
Clave InChI |
ZEVLXIFUHSPJBX-YFKPBYRVSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)O |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
Sinónimos |
Leucine, N-(carboxycarbonyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



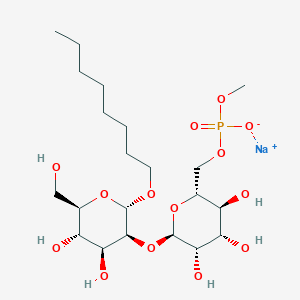
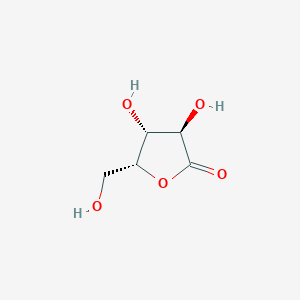
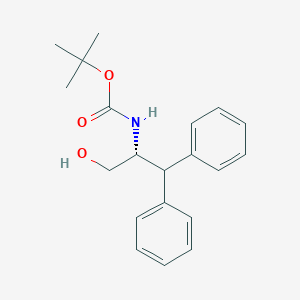


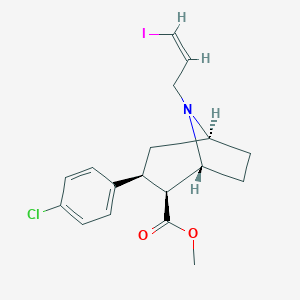
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)




